molecular formula C9H12N2O3 B15310083 2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

Cat. No.: B15310083
M. Wt: 196.20 g/mol
InChI Key: IOAFWXPFHHWBAG-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of ethan-1-ol, where the hydrogen atoms are substituted with an amino group, a nitro group, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the nitration of 3-methylphenyl ethan-1-ol followed by the introduction of an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can lead to the modulation of enzymatic activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the methyl group on the phenyl ring.

    2-Amino-2-(4-methyl-2-nitrophenyl)ethan-1-ol: The nitro group is positioned differently on the phenyl ring.

    2-Amino-2-(3-methylphenyl)ethan-1-ol: Lacks the nitro group.

Uniqueness

2-Amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is unique due to the specific arrangement of the amino, nitro, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-amino-2-(3-methyl-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3

InChI Key

IOAFWXPFHHWBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

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